molecular formula C8H9ClN2O2 B3094356 Methyl 3-chloro-5-(methylamino)picolinate CAS No. 1256835-56-9

Methyl 3-chloro-5-(methylamino)picolinate

Cat. No. B3094356
CAS RN: 1256835-56-9
M. Wt: 200.62 g/mol
InChI Key: CXQXEGJCRSNXBO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(methylamino)picolinate is a chemical compound with the CAS No. 1256835-56-9 . It is used in scientific research and industry applications.


Physical And Chemical Properties Analysis

Methyl 3-chloro-5-(methylamino)picolinate has a molecular weight of 200.62 g/mol . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis of Antitumor Drugs

Methyl 3-chloro-5-(methylamino)picolinate is used in the synthesis of antitumor drugs like Sorafenib. This process involves the preparation of intermediates like methyl 4-chloropicolinate through chlorination and esterification of picolinic acid. This compound is then converted into key intermediates for the synthesis of Sorafenib, highlighting its significance in the development of cancer treatments (Yao Jian-wen, 2012).

2. Molecular Structure Studies

Studies on metal-amide bonds have revealed insights into the molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which is structurally similar to Methyl 3-chloro-5-(methylamino)picolinate. These studies provide an understanding of how certain molecular configurations, such as the N-methylated amide group, can influence molecular geometry and interactions (M. Mulqi, F. S. Stephens, R. Vagg, 1982).

3. Amination Studies

Research on amination of nitroisoquinolines using liquid methylamine solutions, which are related to methyl 3-chloro-5-(methylamino)picolinate, has provided insights into the regioselectivity of amination processes. These studies are crucial in the field of organic synthesis, especially in the context of modifying heterocyclic compounds for various applications (M. Woźniak, K. Nowak, 1994).

4. Electron-impact Induced Fragmentation Studies

Investigations into the fragmentation patterns of picolines upon electron impact have shed light on the behavior of compounds like Methyl 3-chloro-5-(methylamino)picolinate under specific conditions. Such studies are fundamental in understanding the stability and reactivity of these compounds under various conditions (G. H. Keller, L. Bauer, C. L. Bell, 1968).

5. Synthesis of Benzo[b][1,8]naphthyridine‐3‐carboxylic Methyl Esters

The synthesis of benzo[b][1,8]naphthyridine‐3‐carboxylic methyl esters involves the reaction of methyl-3-(2-chloroquinolin-3-yl)acrylates with methylamine, a process related to the chemical structure of Methyl 3-chloro-5-(methylamino)picolinate. Such syntheses are important in the field of heterocyclic chemistry for the development of novel compounds (V. Nithyadevi, S. Rajendran, 2006).

Safety and Hazards

Methyl 3-chloro-5-(methylamino)picolinate is considered hazardous. The safety precautions include avoiding skin and eye contact. It may cause skin irritation (H315) and serious eye irritation (H319) .

Mechanism of Action

properties

IUPAC Name

methyl 3-chloro-5-(methylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-5-3-6(9)7(11-4-5)8(12)13-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQXEGJCRSNXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(N=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163888
Record name 2-Pyridinecarboxylic acid, 3-chloro-5-(methylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-(methylamino)picolinate

CAS RN

1256835-56-9
Record name 2-Pyridinecarboxylic acid, 3-chloro-5-(methylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256835-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-chloro-5-(methylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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